molecular formula C20H13F3N2O4 B1223562 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

Cat. No. B1223562
M. Wt: 402.3 g/mol
InChI Key: UVRSRDSBVCZOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound's derivatives, synthesized from diflunisal (an anti-inflammatory drug), have been studied for their crystal structure using single-crystal X-ray diffraction. These studies provide insights into the compound's physical and chemical properties, such as intermolecular hydrogen bonds (Zhong et al., 2010).

Chemical Synthesis

  • Various synthesis methods have been explored for compounds structurally similar to 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide. These methods include esterification and hydrogenation processes, which are crucial for developing new chemical entities with potential applications in various fields (Bai-cheng, 2009).

Photoreactivity Studies

  • Studies on related compounds, like flutamide, have revealed interesting photoreactions in different solvents. Understanding these reactions is vital for applications in photochemistry and drug stability (Watanabe et al., 2015).

Photoaffinity Labeling

  • Derivatives of this compound have been synthesized for use in photoaffinity labeling, providing a non-radioactive method for labeling biological macromolecules. This application is significant in biochemical and pharmacological research (Hatanaka et al., 1989).

Polymer Synthesis

  • The compound's derivatives have been used in synthesizing novel polyimides with potential applications in materials science due to their thermal stability and unique structural properties (Mehdipour‐Ataei et al., 2004).

Environmental Impact Studies

  • Studies on compounds like fomesafen, which have structural similarities, focus on their environmental impact, such as adsorption, desorption, and mobility in soils. These studies are crucial for understanding the environmental fate of these chemicals (Guo et al., 2004).

Medicinal Chemistry Applications

  • Research on benzamide derivatives has explored their potential in medicinal chemistry, including studies on anticonvulsant activities and their mechanisms of action. This demonstrates the compound's relevance in pharmaceutical research (Bailleux et al., 1995).

Material Science Applications

  • The compound's derivatives have been synthesized and used in the study of transparent polyimide films, which have applications in material science due to their unique properties such as transparency and thermal stability (Ju-sun, 2010).

Corrosion Inhibition Studies

  • Research on N-Phenyl-benzamide derivatives has revealed their potential as corrosion inhibitors. These studies are significant in industrial applications where corrosion prevention is crucial (Mishra et al., 2018).

properties

Product Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

Molecular Formula

C20H13F3N2O4

Molecular Weight

402.3 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

InChI

InChI=1S/C20H13F3N2O4/c21-20(22,23)13-10-11-18(16(12-13)25(27)28)29-17-9-5-4-8-15(17)19(26)24-14-6-2-1-3-7-14/h1-12H,(H,24,26)

InChI Key

UVRSRDSBVCZOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.